molecular formula C12H12N2O4 B012336 (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate CAS No. 103300-84-1

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

Cat. No.: B012336
CAS No.: 103300-84-1
M. Wt: 248.23 g/mol
InChI Key: BNGIAHPVSBKYAG-VIFPVBQESA-N
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Description

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate (CAS 103300-84-1) is a high-value chiral synthon of significant interest in medicinal chemistry and organic synthesis. This compound features a benzyl-protected carboxylic acid group on a saturated pyrimidinedione scaffold, making it a versatile precursor for the construction of more complex nitrogen-containing heterocycles. Its defined stereochemistry at the 4-position is critical for developing enantiomerically pure compounds, which is a cornerstone in modern drug discovery. As a key intermediate, its applications are rooted in the importance of pyrimidine and fused pyrimidine structures, which are core components in numerous pharmaceutically active molecules with documented biological effects, including antitumor, antiviral, and anti-inflammatory activities. Researchers utilize this compound in metal-catalyzed cross-coupling reactions and heterocycle-forming transformations to access novel molecular architectures. It is supplied as a brown powder with a typical purity of ≥99% and should be stored in a cool, dry place with protection from light to ensure stability. Please Note: This product is intended for research and development purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIAHPVSBKYAG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542514
Record name Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103300-84-1
Record name Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and dihydroorotic acid.

    Formation of Benzyl Ester: Benzyl alcohol is reacted with dihydroorotic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the benzyl ester.

    Cyclization: The benzyl ester undergoes cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to form the hexahydropyrimidine ring.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents are carefully selected to facilitate the reactions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating improved cytotoxicity against various cancer cell lines compared to existing chemotherapeutics.
  • Organic Synthesis
    • This compound serves as an important intermediate in the synthesis of pyrimidine derivatives. Its functional groups facilitate nucleophilic substitutions and cyclization reactions.
    • Example Reaction : The compound can undergo a reaction with amines to form pyrimidine-based pharmaceuticals, showcasing its versatility as a building block in synthetic pathways.
  • Materials Science
    • Due to its thickening and stabilizing properties, this compound is utilized in the formulation of emulsions and gels.
    • Application : In cosmetic formulations, it acts as an emulsifier that enhances the stability of oil-water mixtures, improving product texture and performance.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnti-cancer agent; cytotoxicity studiesJournal of Medicinal Chemistry
Organic SynthesisIntermediate for pyrimidine derivativesSynthetic Organic Chemistry
Materials ScienceThickener and emulsifier in cosmetic productsCosmetic Science Journal

Mechanism of Action

The mechanism by which (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Dihydropyrimidine Derivatives

describes four 2-(benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives (4i–4l). While these share a pyrimidine core, critical differences exist:

  • Ring Saturation : The target compound has a hexahydropyrimidine (fully saturated) ring, whereas 4i–4l are 1,6-dihydropyrimidines (partially unsaturated), impacting conformational flexibility and electronic properties.
  • Substituents : 4i–4l feature a benzylthio group at position 2 and aryl substituents (e.g., methoxy, dimethylphenyl) at position 4, compared to the target’s benzyl ester and dioxo groups.
Property (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i)
Core Structure Hexahydropyrimidine 1,6-Dihydropyrimidine
Key Substituents 2,6-dioxo, benzyl ester 2-benzylthio, 4-(2-methoxyphenyl), 5-cyano
Melting Point (°C) Not reported 189–190
LogP 0.9855 Likely higher (due to aromatic groups)

Piperidine Carboxylates

highlights piperidine derivatives such as Benzyl 3-amino-4-oxopiperidine-1-carboxylate (CAS: 1196145-01-3), which share a benzyl ester group but differ in ring structure:

  • Ring Type : Piperidine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
  • Biological Activity: Piperidine derivatives exhibit antimicrobial, anticancer, and CNS-modulating effects .

Ester-Based Compounds

  • Methyl thieno[2,3-b]quinoline-2-carboxylate (): Shares an ester group but incorporates a fused quinoline-thiophene system, likely conferring greater aromaticity and higher LogP than the target compound. Both compounds are discontinued, possibly due to synthetic challenges or instability .
  • Benzyl formimidate hydrochloride (): While structurally distinct (formimidate vs.

Biological Activity

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. Its molecular structure features a benzyl group attached to a pyrimidine core, which contributes to its biological activity. The compound can be represented by the following chemical formula:

  • Molecular Formula : C12_{12}H12_{12}N2_2O4_4
  • Molecular Weight : 248.23 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cellular functions, leading to cell death or inhibition of growth.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Some studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanism involves the modulation of specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, altering their activity and leading to reduced cell viability in malignant cells.

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of several pyrimidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro against both Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy :
    • In a controlled experiment involving cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial ActivityAnticancer Activity
This compoundStructureSignificant against S. aureus and E. coliModerate inhibition of cancer cell proliferation
Ethyl 6-methyl-2-(benzylthio)pyrimidine-5-carboxylateSimilarModerateHigh
Benzothiazole derivativesDifferent scaffoldHighVariable

Q & A

What synthetic strategies are recommended for preparing (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate, and how can its purity be validated?

Basic Research Focus
The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. For example, analogous compounds (e.g., 2-(benzylthio)-4-aryl-6-oxo-dihydropyrimidines) are synthesized via microwave-assisted or reflux conditions with thiourea derivatives and substituted aryl aldehydes in acetic acid . Key validation steps include:

  • Melting Point Analysis : Confirm consistency with literature values (e.g., 189–219°C for similar pyrimidines) .
  • Spectroscopic Characterization :
    • IR : Look for carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and NH stretches at 3100–3300 cm⁻¹ .
    • ¹H NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm deviation between calculated and observed values .

How can crystallographic data discrepancies in this compound be resolved during structural refinement?

Advanced Research Focus
Discrepancies may arise from twinning, disorder, or incomplete data. Use the following workflow:

  • Software Tools : SHELXL for small-molecule refinement (handles anisotropic displacement parameters) and Mercury for visualizing voids or packing motifs .
  • Validation Metrics :
    • Check R-factor convergence (target <5% for high-resolution data).
    • Analyze residual electron density maps for unmodeled solvent or disorder .
  • Cross-Validation : Compare results with WinGX/ORTEP for geometry analysis (e.g., bond lengths/angles) and hydrogen-bonding networks .

What computational methods are suitable for studying non-covalent interactions in metal complexes of pyrimidine derivatives?

Advanced Research Focus
For coordination studies (e.g., Co(II)-pyrimidine complexes):

  • Natural Bond Orbital (NBO) Analysis : Quantify charge transfer between Co and ligand atoms (e.g., sulfur or nitrogen) .
  • AIMAll Software : Map bond critical points to confirm S–S or Co–S interactions (electron density >0.1 e/ų) .
  • DFT Calculations : Optimize geometry and compare experimental vs. theoretical IR/Raman spectra to validate coordination modes .

How do steric and electronic effects of substituents influence the reactivity of pyrimidine carboxylates?

Basic Research Focus
Substituent effects are critical in nucleophilic substitution or cyclization reactions. For example:

  • Benzyl Groups : Enhance lipophilicity and stabilize intermediates via π-π stacking (observed in analogs like Benzyl 4-oxo-piperidine carboxylates) .

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): Increase electrophilicity at the carbonyl carbon, accelerating hydrolysis .

  • Comparative Data :

    DerivativeReactivity TrendKey Feature
    2-Benzylthio-4-methoxyphenylHigh cyclization yield (85%)Electron-rich aryl group
    2-Benzylthio-4-bromophenylSlower kineticsSteric hindrance from Br

What advanced techniques are recommended for resolving contradictory spectroscopic data in pyrimidine derivatives?

Advanced Research Focus
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require multi-technique validation:

  • Variable-Temperature NMR : Differentiate dynamic effects (e.g., rotamers) from structural isomers .
  • X-ray Diffraction : Resolve ambiguities in tautomeric forms or stereochemistry .
  • Correlated Spectroscopy (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., δ 6.5–8.5 ppm) .

How do hydrogen-bonding networks stabilize the crystal packing of this compound?

Advanced Research Focus
Use Mercury’s Materials Module to analyze intermolecular interactions:

  • Hydrogen Bonds : Identify N–H···O=C and C–H···O interactions (typical distances: 2.8–3.2 Å) .
  • Packing Similarity : Compare with analogs (e.g., imidazo-fused pyrimidines) to identify conserved motifs .
  • Void Analysis : Calculate solvent-accessible volumes to assess stability (e.g., <5% voids indicate dense packing) .

What are the challenges in synthesizing enantiomerically pure (S)-configured pyrimidine carboxylates?

Basic Research Focus
Key challenges include racemization during synthesis and purification:

  • Chiral Auxiliaries : Use (S)-benzyl groups to induce asymmetry during cyclization .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing Cotton effects with known standards .

How can computational modeling predict the biological activity of this compound?

Advanced Research Focus
Leverage docking and QSAR studies:

  • Molecular Docking : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .
  • QSAR Parameters : Correlate logP (lipophilicity) and polar surface area with cell permeability (e.g., optimal logP: 2–4) .

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